molecular formula C8H4BrF3O B1283289 3'-Bromo-2,2,2-trifluoroacetophenone CAS No. 655-26-5

3'-Bromo-2,2,2-trifluoroacetophenone

Cat. No. B1283289
CAS RN: 655-26-5
M. Wt: 253.02 g/mol
InChI Key: JOKNUXPHMQZTQB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US07138530B2

Procedure details

To an oven-dried round bottom flask fitted with a stir bar and a rubber septum was added 1-(3-bromo-phenyl)-2,2,2-trifluoro-ethanone (560 mg, 2.2 mmol, as prepared in Example 28, step a), 4,4,5,5-tetramethyl-[1,3,2]dioxaborolane (0.96 mL, 6.6 mmol, Aldrich Chemical Company), (PPh3)2PdCl2 (93 mg, 0.132 mmol, Strem Chemicals, Inc., Newburyport, Mass.), and Et3N (1.8 mL, 13.2 mmol). The reaction mixture was evacuated, purged with argon, and then suspended in dioxane (16 mL). After stirring for 18 hr at 95° C., the reaction was allowed to cool and then filtered through Celite.® The filtrate was concentrated in vacuo and the residue was purified by chromatography (SiO2, flash elution: 5% EtOAc in hexanes) to give 350 mg (53%) of an oil that was used without further purification.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0.96 mL
Type
reactant
Reaction Step Two
Name
Quantity
1.8 mL
Type
reactant
Reaction Step Two
Quantity
93 mg
Type
catalyst
Reaction Step Two
Name
Yield
53%

Identifiers

REACTION_CXSMILES
Br[C:2]1[CH:3]=[C:4]([C:8](=[O:13])[C:9]([F:12])([F:11])[F:10])[CH:5]=[CH:6][CH:7]=1.[CH3:14][C:15]1([CH3:22])[C:19]([CH3:21])([CH3:20])[O:18][BH:17][O:16]1.CCN(CC)CC>Cl[Pd](Cl)([P](C1C=CC=CC=1)(C1C=CC=CC=1)C1C=CC=CC=1)[P](C1C=CC=CC=1)(C1C=CC=CC=1)C1C=CC=CC=1>[F:10][C:9]([F:12])([F:11])[CH:8]([C:4]1[CH:5]=[CH:6][CH:7]=[C:2]([B:17]2[O:18][C:19]([CH3:21])([CH3:20])[C:15]([CH3:22])([CH3:14])[O:16]2)[CH:3]=1)[OH:13] |^1:32,51|

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
BrC=1C=C(C=CC1)C(C(F)(F)F)=O
Step Two
Name
Quantity
0.96 mL
Type
reactant
Smiles
CC1(OBOC1(C)C)C
Name
Quantity
1.8 mL
Type
reactant
Smiles
CCN(CC)CC
Name
Quantity
93 mg
Type
catalyst
Smiles
Cl[Pd]([P](C1=CC=CC=C1)(C2=CC=CC=C2)C3=CC=CC=C3)([P](C4=CC=CC=C4)(C5=CC=CC=C5)C6=CC=CC=C6)Cl

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
95 °C
Stirring
Type
CUSTOM
Details
After stirring for 18 hr at 95° C.
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
To an oven-dried round bottom flask fitted with a stir bar
CUSTOM
Type
CUSTOM
Details
The reaction mixture was evacuated
CUSTOM
Type
CUSTOM
Details
purged with argon
TEMPERATURE
Type
TEMPERATURE
Details
to cool
FILTRATION
Type
FILTRATION
Details
filtered through Celite
CONCENTRATION
Type
CONCENTRATION
Details
® The filtrate was concentrated in vacuo
CUSTOM
Type
CUSTOM
Details
the residue was purified by chromatography (SiO2, flash elution: 5% EtOAc in hexanes)

Outcomes

Product
Details
Reaction Time
18 h
Name
Type
product
Smiles
FC(C(O)C1=CC(=CC=C1)B1OC(C(O1)(C)C)(C)C)(F)F
Measurements
Type Value Analysis
AMOUNT: MASS 350 mg
YIELD: PERCENTYIELD 53%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.